A Technical Guide to 2-Chloro-6-(1-methylethyl)benzothiazole (CAS: 856171-16-9): A Versatile Synthetic Intermediate
A Technical Guide to 2-Chloro-6-(1-methylethyl)benzothiazole (CAS: 856171-16-9): A Versatile Synthetic Intermediate
Executive Summary: This guide provides an in-depth technical overview of 2-Chloro-6-(1-methylethyl)benzothiazole, a heterocyclic compound featuring the privileged benzothiazole scaffold. While not an end-product itself, its true value lies in its role as a versatile chemical building block. The presence of a reactive 2-chloro group, combined with the lipophilic 6-isopropyl substituent, makes it a strategic intermediate for synthesizing diverse libraries of compounds aimed at various biological targets. This document serves as a resource for researchers and drug development professionals, detailing the compound's properties, plausible synthetic strategies, key chemical reactions, and potential applications, grounded in the established importance of the benzothiazole core in medicinal chemistry.
The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry
The benzothiazole ring system, an aromatic bicycle composed of a benzene ring fused to a thiazole ring, is a prominent structural motif in numerous biologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to a wide range of biological targets. This has led to the development of successful drugs, such as Riluzole, used in treating amyotrophic lateral sclerosis, and Pramipexole, a dopamine agonist for Parkinson's disease.[1][2] The benzothiazole core is also under active investigation for its potential in developing novel anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[2][3][4]
2-Chloro-6-(1-methylethyl)benzothiazole emerges as a key player in this context. It is not just another derivative but a functionalized starting material designed for synthetic elaboration. The chlorine atom at the 2-position acts as an excellent leaving group, providing a reactive handle for introducing diverse functionalities. The 6-isopropyl group, in turn, modifies the electronic properties and increases the lipophilicity of the molecule, which can be crucial for modulating pharmacokinetic properties like cell membrane permeability and metabolic stability in downstream drug candidates.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 2-Chloro-6-(1-methylethyl)benzothiazole is critical for its effective use in synthesis.
Table 1: Compound Identification and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 856171-16-9 | [5][6][7] |
| Molecular Formula | C₁₀H₁₀ClNS | [5][8][9][10] |
| Molecular Weight | 211.71 g/mol | [9][10] |
| Synonyms | 2-Chloro-6-isopropylbenzothiazole | [10][11] |
| SMILES | CC(C)C1=CC2=C(C=C1)N=C(Cl)S2 |[9] |
Table 2: Physical and Chemical Data
| Property | Value | Notes | Source |
|---|---|---|---|
| Boiling Point | 284.3 °C at 760 mmHg | A value of 125.7 °C is also reported but is likely for a different pressure. | [5][8] |
| Flash Point | 284.3 °C at 760 mmHg | [8] | |
| Solubility | Insoluble in water (predicted) | Soluble in common organic solvents (e.g., DCM, THF, DMF). | [12] |
| Storage | Store sealed in a dry environment at 2-8°C. | Recommended to prevent hydrolysis and degradation. |[9] |
Predicted Spectroscopic Signatures
While specific spectra for this compound are not publicly available, its structure allows for predictable signatures:
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¹H NMR: Protons of the isopropyl group would appear as a doublet (CH₃) and a septet (CH). The aromatic protons on the benzothiazole ring would appear as distinct signals in the aromatic region (approx. 7.0-8.0 ppm).
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¹³C NMR: The spectrum would show ten distinct carbon signals, including those for the isopropyl group, the aromatic carbons, and the characteristic C=N carbon of the thiazole ring.
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Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Synthesis and Key Reactivity
The strategic value of 2-Chloro-6-(1-methylethyl)benzothiazole is defined by its synthesis and subsequent reactivity.
Plausible Synthetic Routes
The synthesis of 2-chlorobenzothiazoles is well-established. A common industrial approach involves the chlorination of the corresponding 2-mercaptobenzothiazole precursor.[13] This precursor can be synthesized from 4-isopropylaniline. The workflow below illustrates a plausible, high-level synthetic strategy.
Protocol 1: Representative Synthesis via Chlorination
This is a generalized protocol based on established methods for analogous compounds. Researchers should optimize conditions for this specific substrate.
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Charge Reactor: To a stirred solution of 6-isopropyl-1,3-benzothiazol-2-thiol (1.0 eq) in an inert solvent like dichloromethane or toluene, add a suitable chlorinating agent such as sulfuryl chloride (1.1 eq) dropwise at 0-5°C.
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Causality Note: The reaction is performed at low temperature to control its exothermic nature and minimize side reactions. An inert solvent is used to prevent reaction with the chlorinating agent.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Causality Note: The bicarbonate quench neutralizes excess acid and unreacted chlorinating agent.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-Chloro-6-(1-methylethyl)benzothiazole.
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound stems from the high reactivity of the 2-chloro substituent towards nucleophilic attack. This allows for the straightforward introduction of a vast array of functional groups, making it an ideal scaffold for building chemical libraries.
Protocol 2: General Procedure for Amination (SNAr)
This protocol describes a typical reaction with an amine to generate a 2-aminobenzothiazole derivative, a common core in many bioactive molecules.
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Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Chloro-6-(1-methylethyl)benzothiazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
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Causality Note: A nitrogen atmosphere prevents potential side reactions with atmospheric oxygen or moisture. Polar aprotic solvents are ideal for SNAr as they solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
-
-
Reagent Addition: Add the desired primary or secondary amine (1.2 eq) followed by a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Causality Note: The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive. An excess of the amine can sometimes be used to serve this purpose.
-
-
Reaction: Heat the mixture to 80-100°C and stir for 6-18 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous phase with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the desired 2-aminobenzothiazole derivative.
Applications in Research and Development
The true potential of 2-Chloro-6-(1-methylethyl)benzothiazole is realized in its application as a versatile intermediate for creating novel molecules with potential therapeutic value.
By leveraging the SNAr chemistry described, researchers can rapidly synthesize libraries of compounds for screening against:
-
Protein Kinases: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds within the ATP-binding pocket. The 2-aminobenzothiazole derivatives are prime candidates for this role.
-
Microbial Targets: The benzothiazole scaffold is known to possess significant antibacterial and antifungal properties.[4] New derivatives can be screened to identify novel antimicrobial agents.
-
Monoamine Oxidase (MAO): Certain benzothiazole derivatives act as inhibitors of MAO, an important target in neurodegenerative diseases.[1]
Analytical Characterization and Quality Control
Ensuring the purity and identity of the starting material is paramount for reproducible synthetic results.
Protocol 3: Standard Quality Control (QC) Workflow
-
Purity Assessment (HPLC): Dissolve a small sample in acetonitrile/water. Analyze using a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA). Purity should typically be >98% for use in sensitive downstream reactions.
-
Identity Confirmation (LC-MS): Use an LC-MS system to confirm the mass of the main peak from the HPLC analysis. The observed mass should correspond to the molecular weight of the compound (211.71 g/mol ), and the characteristic Cl isotope pattern should be present.
-
Structural Verification (NMR): Record a ¹H NMR spectrum in CDCl₃ or DMSO-d₆. The spectrum should be clean, and the integration of the signals should correspond to the number of protons in the structure. The chemical shifts and coupling patterns should be consistent with the 2-chloro-6-isopropylbenzothiazole structure.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier, general precautions should be taken based on analogous chlorinated heterocyclic compounds.
-
Hazard Class: Similar compounds are classified as harmful if swallowed (H302) and causing serious eye irritation (H319).[14] Assume this compound carries similar risks.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Keep the container tightly sealed and store in a cool, dry place as recommended.[9]
Conclusion
2-Chloro-6-(1-methylethyl)benzothiazole (CAS: 856171-16-9) is more than a mere catalog chemical; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, predictable reactivity centered on the 2-chloro position, and linkage to the biologically significant benzothiazole scaffold make it an exceptionally valuable building block. By enabling the rapid and efficient synthesis of diverse molecular libraries, this compound serves as a critical starting point for the discovery of next-generation therapeutics and functional materials.
References
- 2-Chloro-6-(1-methylethyl)benzothiazole. Chemsigma.
- 2-Chloro-6-(1-methylethyl)benzothiazole. CymitQuimica.
- 2-Chloro-6-(1-methylethyl)benzothiazole 856171-16-9 Purity 98. Chemical Synthesis.
- 856171-16-9|2-Chloro-6-(1-methylethyl)benzothiazole. BLDpharm.
- 2-Chloro-6-(1-methylethoxy)benzothiazole [CAS# 401567-29-1]. chemBlink.
- CAS NO. 856171-16-9 | 2-Chloro-6-(1-methylethyl)benzothiazole. Arctom Scientific.
- 2-Chloro-6-methylbenzothiazole.
- Benzothiazole. Wikipedia.
- Specifications of 2-Chloro-6-(1-methylethyl)benzothiazole. Capot Chemical.
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Oriental Journal of Chemistry.
- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- 2-chloro-6-isopropyl-1,3-benzothiazole. ChemicalBook.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
- Process for the preparation of 2-chloro-benzothiazole.
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
Sources
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 856171-16-9 2-Chloro-6-(1-methylethyl)benzothiazole [chemsigma.com]
- 6. 2-Chloro-6-(1-methylethyl)benzothiazole | CymitQuimica [cymitquimica.com]
- 7. arctomsci.com [arctomsci.com]
- 8. guidechem.com [guidechem.com]
- 9. 856171-16-9|2-Chloro-6-(1-methylethyl)benzothiazole|BLD Pharm [bldpharm.com]
- 10. capotchem.com [capotchem.com]
- 11. 2-CHLORO-6-ISOPROPYL-1,3-BENZOTHIAZOLE CAS#: [m.chemicalbook.com]
- 12. CAS # 401567-29-1, 2-Chloro-6-(1-methylethoxy)benzothiazole - chemBlink [chemblink.com]
- 13. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
- 14. 2-Chloro-6-methylbenzothiazole | C8H6ClNS | CID 2049866 - PubChem [pubchem.ncbi.nlm.nih.gov]
